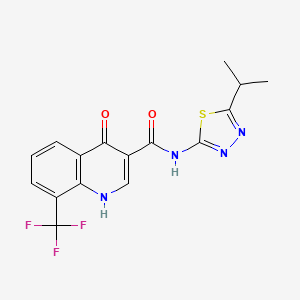

4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide

Description

Properties

IUPAC Name |

4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-8-(trifluoromethyl)-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N4O2S/c1-7(2)14-22-23-15(26-14)21-13(25)9-6-20-11-8(12(9)24)4-3-5-10(11)16(17,18)19/h3-7H,1-2H3,(H,20,24)(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJQUBYAYYDYOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under dehydrating conditions.

Coupling Reactions: The final step involves coupling the quinoline derivative with the thiadiazole derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under elevated temperatures.

Major Products

Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of quinoline and thiadiazole possess significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor cell proliferation across various cancer types, including breast and prostate cancers. For instance, compounds similar to this have shown IC50 values in the micromolar range against several cancer cell lines, suggesting a promising therapeutic potential in oncology .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Thiadiazole derivatives are known for their effectiveness against a range of pathogens, including bacteria and fungi. Preliminary assays have indicated that modifications to the thiadiazole ring can enhance the compound's efficacy against resistant strains .

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the anticancer properties of various thiadiazole derivatives, including those similar to the compound . The results indicated that certain modifications significantly enhanced their potency against prostate cancer cells, with IC50 values as low as 0.33 μM noted for some derivatives .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of thiadiazole-containing compounds. The study reported that derivatives exhibited substantial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds in antibiotic development .

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The quinoline core could intercalate with DNA, while the thiadiazole ring might interact with protein targets. The trifluoromethyl group could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Heterocyclic Systems

Target Compound: Quinoline-Based

The quinoline core provides a planar aromatic system conducive to intercalation with biological targets (e.g., DNA or enzymes).

Pyrazole-Based Analogs ()

Compounds such as 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) and derivatives feature a pyrazole core. Pyrazoles are smaller, less planar heterocycles, which may limit DNA intercalation but improve solubility. The presence of cyano and chloro substituents introduces polarity and moderate lipophilicity, contrasting with the trifluoromethyl group’s stronger hydrophobic effects .

Thiazole/Ureido Derivatives ()

Compounds like (4S,5S)-thiazol-5-ylmethyl 4-benzyl-5-[(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl]-2-oxooxazolidine-3-carboxylate (Compound k) incorporate thiazole and ureido groups. Thiazoles, bioisosteres of thiadiazoles, offer distinct electronic profiles (e.g., sulfur’s lone pairs), while ureido groups enable hydrogen bonding. These structural complexities may enhance target specificity but reduce synthetic accessibility compared to the target compound’s simpler architecture .

Substituent Effects

| Compound Class | Key Substituents | Functional Impact |

|---|---|---|

| Target Quinoline | 8-CF₃, 4-OH, 5-isopropyl-thiadiazole | Enhanced lipophilicity (CF₃), hydrogen bonding (OH), steric hindrance (isopropyl) |

| Pyrazole Analogs (3a–3p) | 5-Cl, 3-CH₃, 4-cyano | Moderate polarity (Cl, CN), steric bulk (CH₃) |

| Thiazole/Ureido (k–m) | Benzyl, isopropyl, carbamate | Increased hydrogen bonding (ureido), metabolic stability (carbamate) |

Physicochemical Properties

| Property | Target Quinoline | Pyrazole Analog (3a) | Thiazole/Ureido (k) |

|---|---|---|---|

| Molecular Weight | ~425 g/mol (estimated) | 403.1 g/mol | >600 g/mol |

| LogP (Estimated) | ~3.5 (CF₃, thiadiazole) | ~2.8 (Cl, CN) | ~4.2 (benzyl, isopropyl) |

| Melting Point | Not reported | 133–135°C | Not reported |

Research Implications and Gaps

- However, direct biological data are lacking.

- Thiazole/Ureido Derivatives : Pharmacopeial focus implies regulatory evaluation, but structural complexity may hinder scalability .

Biological Activity

The compound 4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide is a member of the quinoline family, which has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 382.4 g/mol. It features a quinoline core substituted with a trifluoromethyl group and a thiadiazole moiety, which are known to enhance biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 382.4 g/mol |

| CAS Number | 946204-30-4 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available quinoline derivatives. The introduction of the thiadiazole ring is achieved through cyclization reactions involving appropriate precursors and reagents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoline derivatives. For instance, compounds similar to This compound have shown significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values reported for related compounds range from 6.25 µg/ml to higher concentrations depending on the structural modifications made .

Antiviral Activity

Similar compounds have demonstrated antiviral properties against influenza viruses. For example, derivatives with electron-withdrawing groups exhibited enhanced activity against H5N1 with inhibition rates reaching up to 91.2% while maintaining low cytotoxicity levels . This suggests that modifications to the quinoline structure can lead to improved antiviral efficacy.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted on various cancer cell lines including HeLa and CaCo-2. Preliminary results indicate that certain derivatives exhibit selective cytotoxicity with IC50 values suggesting potential as anticancer agents . For instance, modifications enhancing lipophilicity correlated with increased cytotoxic effects against tumor cells.

Case Studies

- Antimycobacterial Activity : A study on quinoline derivatives showed that compounds with similar structures demonstrated promising antimycobacterial activity, indicating their potential in tuberculosis treatment .

- Antiviral Research : A focused investigation into the antiviral properties of trifluoromethyl-substituted quinolines revealed their ability to inhibit viral replication effectively while exhibiting minimal toxicity to host cells .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions. Key steps include:

- Quinoline core formation : Cyclocondensation of substituted anilines with ketones or aldehydes under acidic conditions.

- Thiadiazole coupling : Reacting the quinoline-3-carboxylic acid derivative with 5-isopropyl-1,3,4-thiadiazol-2-amine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF or DCM .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the final product .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer :

- Spectroscopic characterization :

- ¹H/¹³C NMR : Assign peaks for the quinoline ring (δ 7.5–9.0 ppm for aromatic protons), trifluoromethyl group (δ ~120 ppm in ¹³C), and thiadiazole protons (δ 2.5–3.5 ppm for isopropyl) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.

- X-ray crystallography : Resolve crystal structure to validate stereochemistry and hydrogen bonding (e.g., hydroxyl-thiadiazole interactions) .

Q. What solvents and storage conditions are optimal for stability studies?

- Methodological Answer :

- Solubility : DMSO (for biological assays) or dichloromethane (for synthetic steps). Avoid protic solvents (e.g., methanol) due to potential esterification of the carboxamide .

- Storage : –20°C under argon in amber vials to prevent photodegradation. Monitor stability via HPLC (C18 column, acetonitrile/water + 0.1% TFA) over 6 months .

Advanced Research Questions

Q. What strategies address low yields in the cyclization step during thiadiazole-quinoline coupling?

- Methodological Answer :

- Reaction optimization :

- Use iodine and triethylamine in DMF to promote cyclization via sulfur elimination, as demonstrated for analogous thiadiazole derivatives .

- Microwave-assisted synthesis (100–120°C, 10–15 min) improves kinetics and reduces side-product formation .

- Catalyst screening : Test Pd/Cu catalysts for Ullmann-type couplings if steric hindrance from the isopropyl group limits reactivity .

Q. How do computational methods enhance reaction design for this compound?

- Methodological Answer :

- Reaction path prediction : Quantum mechanical calculations (DFT, B3LYP/6-31G*) model transition states to identify energetically favorable pathways for quinoline-thiadiazole bond formation .

- Solvent effects : COSMO-RS simulations predict solvent polarity impact on reaction rates (e.g., DMF vs. acetonitrile) .

- Machine learning : Train models on existing thiadiazole reaction datasets to predict optimal molar ratios (e.g., 1.2:1 amine:quinoline precursor) .

Q. What bioactivity assays are suitable for evaluating its pharmacological potential?

- Methodological Answer :

- Antimicrobial screening :

- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .

- Kinase inhibition : Use TR-FRET assays (e.g., EGFR or VEGFR2 kinases) with ATP-concentration-dependent IC₅₀ calculations .

- Cytotoxicity : MTT assay on HEK-293 and HepG2 cell lines to establish selectivity indices .

Q. How can researchers resolve contradictions in solubility data across studies?

- Methodological Answer :

- Standardized protocols :

- Use shake-flask method with UV/Vis quantification (λ = 254 nm) in pH 7.4 PBS buffer.

- Compare with CheqSol (pSol3) for dynamic solubility profiling .

- Thermodynamic analysis : DSC/TGA to detect polymorphic transitions affecting solubility (e.g., amorphous vs. crystalline forms) .

Q. What structural modifications improve metabolic stability without compromising activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.